4-(thiophen-2-yl)piperidine hydrochloride
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Overview
Description
4-(2-Thienyl)piperidine hydrochloride is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of 4-(2-Thienyl)piperidine hydrochloride involves a sequence of C-H and C-C bond functionalizations . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of 4-(2-Thienyl)piperidine hydrochloride is C9H14ClNS . It is a solid at 20 degrees Celsius .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
4-(2-Thienyl)piperidine hydrochloride is a light yellow to brown powder or lump . The melting point ranges from 46.0 to 50.0 degrees Celsius .Scientific Research Applications
Molecular Structure and Synthesis
4-(2-Thienyl)piperidine hydrochloride demonstrates significant applications in the realm of molecular structure analysis and synthesis. For instance, 4-carboxypiperidinium chloride, closely related to 4-(2-Thienyl)piperidine hydrochloride, was characterized through single crystal X-ray diffraction, computational calculations, and FTIR spectrum analysis, revealing its orthorhombic crystal structure at room temperature and intricate hydrogen bonding patterns (Szafran, Komasa, & Bartoszak-Adamska, 2007). Additionally, the synthesis and antimicrobial screening of related compounds like (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride demonstrated moderate antimicrobial activities, showcasing the compound's potential in microbiology (Ovonramwen, Owolabi, & Oviawe, 2019).
Pharmacological Potential
The compound has been investigated for its pharmacological potential, especially in areas like acetylcholinesterase inhibition. A series of derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity, revealing the importance of specific structural modifications in enhancing activity (Sugimoto et al., 1990). Another study synthesized and evaluated the structure-activity relationships of acetylcholinesterase inhibitors, further contributing to our understanding of the compound's pharmacological relevance (Sugimoto et al., 1992).
Anticancer Research
4-(2-Thienyl)piperidine hydrochloride-related compounds have shown promising results in anticancer research. Compounds such as 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols were synthesized and demonstrated significant cytotoxicity toward various cancer cells, indicating the compound's potential as a novel class of cytotoxic and anticancer agents (Dimmock et al., 1998). Another study synthesized novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives and conducted antiproliferative studies against various human cancer cell lines, further highlighting the compound's potential in cancer therapy (Harishkumar, Nd, & Santhosha, 2018).
Sensor and Corrosion Inhibition Applications
The compound's derivatives have been utilized in sensor technology and corrosion inhibition. For instance, piperidine-naphthalimide derivatives exhibited strong fluorescence quench and red shift in weakly acidic conditions, indicating their potential as novel fluorescent pH sensors (Cui, Qian, Liu, & Zhang, 2004). Furthermore, compounds like piperidine, piperidones, and tetrahydrothiopyrones were investigated for their effectiveness as corrosion inhibitors for copper in sulfuric acid, revealing their significant inhibition efficiency and potential industrial applications (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).
Safety and Hazards
Future Directions
Piperidines, including 4-(2-Thienyl)piperidine hydrochloride, are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on enhancing the anti-inflammatory activities of piperidine derivatives with minimum toxicity .
Mechanism of Action
Target of Action
4-(2-Thienyl)piperidine hydrochloride is a derivative of piperidine . Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been found to exhibit a wide range of pharmacological effects . For instance, some piperidine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Piperidine derivatives have been found to exhibit a wide range of pharmacological effects, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Piperidine derivatives are known to be important synthetic fragments for designing drugs, suggesting that they may have favorable adme properties .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of pharmacological effects .
Action Environment
The synthesis and functionalization of piperidine derivatives have been widely studied, suggesting that they may be influenced by various environmental factors .
Properties
IUPAC Name |
4-thiophen-2-ylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-2-9(11-7-1)8-3-5-10-6-4-8;/h1-2,7-8,10H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDVKKCDRPPCAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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